N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine
CAS No.: 62054-64-2
Cat. No.: VC20542880
Molecular Formula: C10H12N4O3
Molecular Weight: 236.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62054-64-2 |
---|---|
Molecular Formula | C10H12N4O3 |
Molecular Weight | 236.23 g/mol |
IUPAC Name | N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
Standard InChI | InChI=1S/C10H12N4O3/c1-2-3-6-11-7-4-5-8(14(15)16)10-9(7)12-17-13-10/h4-5,11H,2-3,6H2,1H3 |
Standard InChI Key | GZVHDJVGMNEUMH-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Introduction
Chemical Structure and Basic Properties
Molecular Architecture
N-Butyl-7-nitro-2,1,3-benzoxadiazol-4-amine features a benzoxadiazole ring system fused with a benzene ring and a diazole moiety. The nitro group at the 7-position and the butyl amine at the 4-position introduce steric and electronic effects that influence reactivity and interactions (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄O₃ | |
Molecular Weight | 236.23 g/mol | |
CAS Number | 62054-64-2 | |
IUPAC Name | N-butyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
SMILES | CCCCNC₁=CC=C(C₂=NON=C12)N+[O-] |
The compound’s planar structure and electron-withdrawing nitro group enhance its suitability for applications requiring charge transfer or fluorescence.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves a two-step process:
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Nitration: Introduction of a nitro group at the 7-position of 2,1,3-benzoxadiazole using nitric acid or mixed acid systems.
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Alkylation: Reaction of the intermediate with butylamine to substitute the 4-position amino group.
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Solvent | Yield (%) |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | 0–5°C | H₂O | 65–75 |
Alkylation | Butylamine, K₂CO₃ | 60–80°C | DMF | 50–60 |
Optimization of solvent polarity and temperature is critical to minimizing byproducts such as di-nitrated derivatives.
Physicochemical Characteristics
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity.
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 340 nm (π→π* transitions) and 450 nm (n→π* transitions).
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Fluorescence: Weak emission at 520 nm, suggesting limited utility as a standalone fluorophore.
Biological Activity and Applications
Fluorescent Probing Applications
Benzoxadiazole derivatives are widely used as fluorescent tags in phospholipidosis assays. The Kyoto University study employed NBD-PC, a phosphatidylcholine analog, to visualize lysosomal lipid accumulation via fluorescence microscopy . This suggests that N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine could serve as a scaffold for developing new biochemical probes.
Comparison with Structural Analogs
Table 3: Analogous Benzoxadiazole Derivatives
Compound Name | Substituent | Key Feature |
---|---|---|
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine | Methyl group | Enhanced metabolic stability |
N-(4-Fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Fluorophenyl group | Increased lipophilicity |
NBDHEX | Hexanol thioether | GST inhibition, pro-apoptotic |
The butyl group in N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine balances lipophilicity and steric bulk, potentially improving cell membrane permeability compared to shorter alkyl chains.
Future Research Directions
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